molecular formula C11H10ClN3 B2962019 Allyl-(4-chloro-phthalazin-1-yl)-amine CAS No. 505071-30-7

Allyl-(4-chloro-phthalazin-1-yl)-amine

Cat. No.: B2962019
CAS No.: 505071-30-7
M. Wt: 219.67
InChI Key: XTZZRHYGZRJHAP-UHFFFAOYSA-N
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Description

Allyl-(4-chloro-phthalazin-1-yl)-amine is a chemical compound that belongs to the class of phthalazine derivatives. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the phthalazine ring, which is further substituted with a chlorine atom at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine typically involves the following steps:

    Formation of 4-chloro-phthalazine: This can be achieved by chlorination of phthalazine using reagents such as thionyl chloride or phosphorus pentachloride.

    Allylation: The 4-chloro-phthalazine is then reacted with allyl amine under basic conditions to form this compound. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom in the phthalazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl-(4-chloro-phthalazin-1-yl)-amine has found applications in several fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Allyl-(4-chloro-phthalazin-1-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group and the chlorine atom play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Chloro-4-methylphthalazine
  • 1-Chloro-4-phenylphthalazine
  • 5-(4-Chloro-phthalazin-1-yl)-2-methyl-benzenesulfonamide

Comparison: Allyl-(4-chloro-phthalazin-1-yl)-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-Chloro-4-methylphthalazine lacks the allyl group, resulting in different reactivity and potentially different biological effects. Similarly, 1-Chloro-4-phenylphthalazine and 5-(4-Chloro-phthalazin-1-yl)-2-methyl-benzenesulfonamide have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-prop-2-enylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZRHYGZRJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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